N-[(2S)-2-[methoxy(diphenyl)methyl]pyrrolidin-1-yl]methanimine
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Overview
Description
N-[(2S)-2-[methoxy(diphenyl)methyl]pyrrolidin-1-yl]methanimine is a chemical compound characterized by a pyrrolidine ring substituted with a methoxy(diphenyl)methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2S)-2-[methoxy(diphenyl)methyl]pyrrolidin-1-yl]methanimine typically involves the reaction of pyrrolidine with methoxy(diphenyl)methyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(2S)-2-[methoxy(diphenyl)methyl]pyrrolidin-1-yl]methanimine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the imine group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium iodide in acetone for halide substitution.
Major Products Formed
Oxidation: Formation of oxidized derivatives with ketone or carboxylic acid functionalities.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
N-[(2S)-2-[methoxy(diphenyl)methyl]pyrrolidin-1-yl]methanimine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(2S)-2-[methoxy(diphenyl)methyl]pyrrolidin-1-yl]methanimine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used. For instance, in medicinal chemistry, it may interact with neurotransmitter receptors, influencing signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- N-[(2S)-2-[methoxy(phenyl)methyl]pyrrolidin-1-yl]methanimine
- N-[(2S)-2-[methoxy(diphenyl)methyl]pyrrolidin-1-yl]ethanimine
Uniqueness
N-[(2S)-2-[methoxy(diphenyl)methyl]pyrrolidin-1-yl]methanimine is unique due to the presence of the methoxy(diphenyl)methyl group, which imparts specific steric and electronic properties. These properties can influence the compound’s reactivity, binding affinity, and overall biological activity, distinguishing it from other similar compounds.
Properties
CAS No. |
220955-83-9 |
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Molecular Formula |
C19H22N2O |
Molecular Weight |
294.4 g/mol |
IUPAC Name |
N-[(2S)-2-[methoxy(diphenyl)methyl]pyrrolidin-1-yl]methanimine |
InChI |
InChI=1S/C19H22N2O/c1-20-21-15-9-14-18(21)19(22-2,16-10-5-3-6-11-16)17-12-7-4-8-13-17/h3-8,10-13,18H,1,9,14-15H2,2H3/t18-/m0/s1 |
InChI Key |
IVEIAAJOFLWEKB-SFHVURJKSA-N |
Isomeric SMILES |
COC([C@@H]1CCCN1N=C)(C2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
COC(C1CCCN1N=C)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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